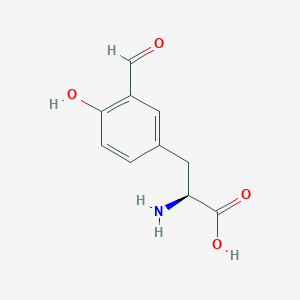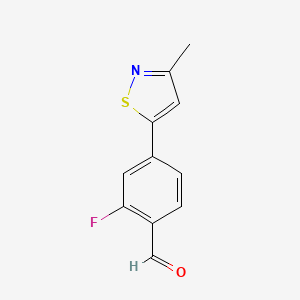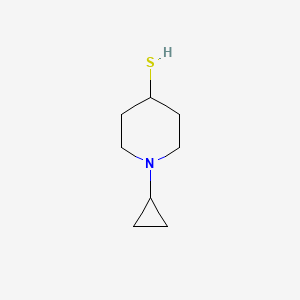
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a carboxylic acid group attached to a pyridine ring The specific structure of this compound includes a chlorine atom at the 2-position and a pyridin-4-yl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents as coupling partners . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid (Niacin): A derivative of pyridine with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Uniqueness
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a pyridin-4-yl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. The combination of these functional groups allows for unique interactions with molecular targets, enhancing its potential as a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H7ClN2O2 |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h1-6H,(H,15,16) |
Clave InChI |
HGFCASQEEVBNJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)
![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)


![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)
![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)



